1-(3-Isobutoxypyridin-4-yl)ethanone
Description
1-(3-Isobutoxypyridin-4-yl)ethanone is a pyridine-derived ketone characterized by an isobutoxy (-OCH2CH(CH3)2) substituent at the 3-position of the pyridine ring and an acetyl group (-COCH3) at the 4-position. This structural motif places it within a broader class of pyridinyl ethanones, which are widely studied for their pharmacological and synthetic utility.
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
1-[3-(2-methylpropoxy)pyridin-4-yl]ethanone |
InChI |
InChI=1S/C11H15NO2/c1-8(2)7-14-11-6-12-5-4-10(11)9(3)13/h4-6,8H,7H2,1-3H3 |
InChI Key |
AOTIWSDBNQHPBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=C(C=CN=C1)C(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
Key structural differentiators among pyridinyl ethanones include:
- Substituent Position: The target compound’s substituents are at positions 3 (isobutoxy) and 4 (acetyl). In contrast, 1-(2-Bromopyridin-4-yl)ethanone () has a bromine at the 2-position and an acetyl group at the 4-position, while 1-(3-aminopyridin-4-yl)ethanone () features an amino group at the 3-position .
- Functional Groups: Substituents like halogens (Br, Cl), amines (-NH2), and heterocycles (e.g., benzofuran in ) significantly alter electronic and steric properties. For example, the chlorophenyl group in 1-(2-Chlorophenyl)ethanone () introduces aromaticity and electrophilicity distinct from the aliphatic isobutoxy group .
Table 1: Structural and Physicochemical Properties of Selected Pyridinyl Ethanones
Pharmacological and Functional Comparisons
- Enzyme Inhibition: Pyridine derivatives like (S)-(4-chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone (UDO) and N-[4-(trifluoromethyl)phenyl]-N-[1-[5-(trifluoromethyl)-2-pyridyl]-4-piperidyl]pyridin-3-amine (UDD) exhibit potent CYP51 inhibition, critical for antiparasitic activity against Trypanosoma cruzi . While this compound’s activity is undocumented, its isobutoxy group may modulate interactions with hydrophobic enzyme pockets differently than UDO’s trifluoromethylphenyl groups.
- Antimicrobial Potential: Halogenated analogs (e.g., bromo- or chlorophenyl ethanones) often display enhanced antimicrobial properties due to electrophilic reactivity. For instance, 1-(2-Chlorophenyl)ethanone () is a precursor in agrochemicals and pharmaceuticals , whereas the amino-substituted variant () may favor solubility and hydrogen bonding in biological systems.
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